1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-9-15(18-13(2)17-12)22-14-5-8-20(10-14)16(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTIYEDMUMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that may include the following key steps:
Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Introduction of the 2,6-dimethylpyrimidin-4-yloxy group via etherification or similar reactions.
Coupling of the pyrrole ring to the ethanone moiety through a condensation reaction.
Industrial Production Methods: While specific industrial methods for large-scale production may vary, common strategies involve optimizing the yield and purity through advanced techniques such as continuous flow synthesis and catalytic processes to streamline the multi-step synthesis.
Types of Reactions:
Oxidation: The pyrrole and pyrrolidine rings can undergo oxidation under strong oxidizing conditions, yielding various oxidized products.
Reduction: Reduction reactions may target carbonyl or pyrimidine groups, leading to the formation of alcohols or reduced pyrimidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrimidine or pyrrole rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidized derivatives with modified pyrrole and pyrrolidine rings.
Reduced forms with alcohol or alkyl groups replacing carbonyl or pyrimidine functionalities.
Substituted derivatives at various ring positions.
Scientific Research Applications
The compound's unique structure allows it to interact with various biological targets, making it valuable in different fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biomolecules and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Used in material science for developing new materials with specific properties.
Mechanism of Action
Mechanism of Effects: The compound's mechanism of action can vary depending on its specific use. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. Its structure allows for hydrogen bonding, Van der Waals interactions, and other molecular interactions with biological targets.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Binding to receptor sites and modulating signal transduction pathways.
Interference with nucleic acids or protein synthesis pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 2,6-dimethylpyrimidine group increases steric hindrance compared to the 5-bromo substituent in the analog. This may reduce off-target interactions but could limit solubility due to higher hydrophobicity.
- Aryl Group Differences : The 1H-pyrrol-1-yl group in the target compound offers hydrogen-bonding capabilities, contrasting with the lipophilic, fluorinated phenyl group in the analog, which may improve membrane permeability .
Research Findings and Gaps
- Target Compound: No reported in vivo data or clinical trials. Computational studies predict moderate LogP (~2.5) and acceptable blood-brain barrier penetration.
- Analog () : Lacks pharmacokinetic parameters (e.g., clearance, volume of distribution), limiting comparative analysis.
Biological Activity
The compound 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one , also known by its CAS number 2097894-24-9 , is a pyrrolidine derivative with potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 291.39 g/mol . The structure features a pyrrolidine ring and a dimethylpyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2097894-24-9 |
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 291.39 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines, including HL-60 human promyelocytic leukemia cells. These effects are often attributed to the ability of such compounds to induce apoptosis and inhibit cell proliferation through various molecular pathways, including the inhibition of sirtuins and modulation of signaling cascades related to cancer progression .
Antimicrobial Properties
Pyrrolidine derivatives have also shown promising antimicrobial activity. Research indicates that compounds containing a pyrimidine ring can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis within microbial cells .
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
- Signal Transduction Modulation : The interaction with various receptors may alter signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested against multiple cancer cell lines, showing IC50 values ranging from to . The most active compounds were identified as potential leads for further development as anticancer agents .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic: What are the recommended synthetic routes for 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: React 2,6-dimethylpyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions to introduce the pyrrolidinyloxy group.
- Step 2: Couple the intermediate with 1H-pyrrole via a ketone linker using a base like NaH in anhydrous THF.
Optimization strategies: - Monitor reaction progress via HPLC to identify byproducts (e.g., unreacted starting materials) .
- Use reflux conditions (e.g., xylene, 25–30 hours) to enhance yield, as demonstrated in analogous pyrrole syntheses .
- Purify intermediates via recrystallization (e.g., methanol) to avoid column chromatography bottlenecks .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Combine analytical and spectroscopic methods :
- HPLC-UV/MS : Quantify purity (>98%) and detect impurities like hydrolyzed byproducts .
- NMR (¹H, ¹³C): Confirm substitution patterns (e.g., pyrimidine C-O-Pyrrolidine linkage) and stereochemistry.
- FTIR : Validate functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Verify empirical formula (C₁₉H₂₃N₅O₂) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
Discrepancies (e.g., NMR shifts) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Standardize conditions : Use deuterated DMSO or CDCl₃ for NMR to ensure consistency .
- Spike experiments : Add authentic samples to reaction mixtures to distinguish byproducts .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values for tautomeric forms .
Advanced: What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?
Answer:
Adopt a tiered approach inspired by environmental risk assessment frameworks:
- Laboratory studies : Measure logP (octanol-water partition coefficient) to predict bioavailability .
- Microcosm assays : Incubate the compound with soil/water samples to track degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD Test Guidelines) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
Leverage in silico tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and CYP450 inhibition.
- Molecular docking : Screen against targets (e.g., kinases) to prioritize in vitro assays .
- MD simulations : Model interactions with lipid bilayers to predict blood-brain barrier penetration .
Advanced: What strategies validate the compound’s thermal stability during storage and formulation?
Answer:
- TGA/DSC : Determine decomposition temperatures and identify polymorphic transitions .
- Forced degradation : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, then monitor degradation via HPLC .
- Excipient compatibility : Co-ground with common excipients (e.g., lactose) and assess stability via XRD .
Advanced: How can researchers elucidate the role of the 2,6-dimethylpyrimidine moiety in biological activity?
Answer:
- SAR studies : Synthesize analogs lacking methyl groups or replacing pyrimidine with pyridine, then compare activity in cellular assays .
- X-ray crystallography : Resolve ligand-target complexes (e.g., with kinases) to map binding interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate steric/electronic effects .
Advanced: What methodologies assess enantiomeric purity if chiral centers are introduced during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Polarimetry : Compare specific rotation values with literature for enantiopure standards .
- NMR chiral shift reagents : Add Eu(hfc)₃ to split proton signals in racemic mixtures .
Advanced: How can researchers design a scalable synthesis route without compromising yield?
Answer:
- Flow chemistry : Optimize residence time and temperature for key steps (e.g., coupling reactions) to minimize side products .
- Catalyst recycling : Use immobilized Pd catalysts for Suzuki-Miyaura steps to reduce costs .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., solvent polarity, stoichiometry) .
Advanced: What protocols evaluate the compound’s potential as a kinase inhibitor in cancer models?
Answer:
- In vitro kinase assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays .
- Cell viability assays : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) vs. normal fibroblasts .
- In vivo xenografts : Administer the compound (10–50 mg/kg, oral/IP) to nude mice bearing tumors and monitor growth via bioluminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
